Acetic acid, (tetradecylsulfinyl)-
Description
Acetic acid, (tetradecylsulfinyl)- (CAS 13887-88-2) is a sulfinyl-substituted acetic acid derivative characterized by a tetradecyl (C₁₄H₂₉) chain attached to a sulfinyl group (-S=O) at the alpha position. It is primarily used in specialized chemical syntheses and industrial applications, with one supplier listed globally .
Properties
CAS No. |
13887-88-2 |
|---|---|
Molecular Formula |
C16H32O3S |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-tetradecylsulfinylacetic acid |
InChI |
InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(19)15-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI Key |
UNMRRTSXKVMTER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tetradecylsulfinyl)acetic acid typically involves the oxidation of tetradecylthioacetic acid. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfinyl group.
Industrial Production Methods: Industrial production of (tetradecylsulfinyl)acetic acid may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is crucial to optimize the production efficiency and purity of the final product.
Types of Reactions:
Oxidation: (Tetradecylsulfinyl)acetic acid can undergo further oxidation to form sulfonic acids.
Reduction: It can be reduced back to tetradecylthioacetic acid using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Tetradecylthioacetic acid.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Chemistry: (Tetradecylsulfinyl)acetic acid is used as an intermediate in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: In biological research, it is studied for its potential role in modulating lipid metabolism and as a precursor for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent and its effects on cellular signaling pathways.
Industry: In the industrial sector, (tetradecylsulfinyl)acetic acid is utilized in the formulation of specialty chemicals, including detergents and lubricants.
Mechanism of Action
The mechanism of action of (tetradecylsulfinyl)acetic acid involves its interaction with cellular membranes and enzymes. The sulfinyl group can modulate the activity of enzymes involved in lipid metabolism, while the acetic acid moiety can participate in various biochemical pathways. The compound’s effects on cellular signaling pathways are mediated through its interaction with specific molecular targets, including receptors and enzymes.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The sulfinyl group and tetradecyl chain differentiate this compound from other acetic acid derivatives. Key structural analogues include:
Key Observations :
- Electron-withdrawing effects: Sulfinyl (-S=O) and sulfonyl (-SO₂) groups increase acidity compared to ether (-O-) or seleno (-Se) substituents.
- Hydrophobicity : The tetradecyl chain imparts significant lipophilicity, making it less water-soluble than furanmethyl or short-chain analogues.
Comparison of Physicochemical Properties
Key Observations :
Environmental Behavior
- Biodegradation : Long alkyl chains (e.g., tetradecyl) slow microbial degradation compared to smaller analogues like benzyl acetate, which is rapidly metabolized .
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